Androstenediol, methyl

Description

Contextualizing Methylated Steroids within Biochemical Pathways

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. wikipedia.org Their biosynthesis in organisms is an anabolic pathway that starts from simple precursors, with lanosterol (B1674476) being a key starting compound for all other steroids in animals. wikipedia.org The process by which steroids are generated from cholesterol and converted into other steroids is known as steroidogenesis. wikipedia.org

Synthetic steroids like methylandrostenediol are created by chemically modifying the structure of naturally occurring hormones, such as testosterone. ucsd.edu A common modification is methylation, specifically the addition of a methyl group (CH₃) at the alpha-position of the 17th carbon, a process known as 17α-alkylation. wikipedia.orgucsd.edu This structural alteration is significant because it sterically hinders the oxidation of the 17β-hydroxyl group, thereby preventing rapid breakdown during first-pass metabolism in the liver. ucsd.eduresearchgate.net This chemical stability allows the compound to be active when administered orally. wikipedia.orgresearchgate.net The metabolic pathway of methylandrostenediol is thought to involve potential conversion to methyltestosterone (B1676486), which could explain some of its biological activities. oup.com

Academic Research Perspectives on Methylandrostenediol

Academic research has sought to distinguish the specific properties of methylandrostenediol from other anabolic-androgenic steroids. A primary focus has been the separation of anabolic (tissue-building) effects from androgenic (masculinizing) effects. oup.com Early research indicated that methylandrostenediol possesses protein-anabolic properties with potentially little androgenic activity. oup.com

Studies in animal models have yielded varied results regarding its androgenic potency. In research on capons, its androgenic strength was found to be about one-tenth that of testosterone. oup.com Conversely, other studies in rats suggested it was about half to two-thirds as androgenic as testosterone. oup.com This variability highlights the complexity of extrapolating findings across different species and experimental conditions.

One of the unusual properties noted in early literature is the difference in its effects based on the method of administration. oup.com When given orally to animals, it demonstrated moderate androgenic activity, a property that was reportedly diminished when administered via subcutaneous injection. oup.com Conversely, its protein-anabolic action was more pronounced with parenteral administration compared to oral intake. oup.com

Further research in swine explored its effects on growth and carcass characteristics. These studies found that while the rate of gain was not significantly affected, the use of methylandrostenediol in combination with thyroprotein resulted in significantly more lean tissue compared to either substance used alone. deepdyve.com Studies in rats also investigated its influence on body weight and carcass composition, finding that it could promote the laying down of new protein tissue. bioscientifica.com

Table 2: Summary of Selected Research Findings on Methylandrostenediol

| Research Focus | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Androgenic Potency | Capons | Androgenic potency was one-tenth that of testosterone. | oup.com |

| Androgenic Potency | Rats | Androgenic potency was one-half to two-thirds that of testosterone. | oup.com |

| Anabolic Activity | Rats | The weight of the levator ani muscle, an indicator of anabolic efficacy, was restored or made hypertrophic. | oup.com |

| Administration Route | Animals | Oral administration showed moderate androgenic activity, which was impaired on subcutaneous injection. Parenteral administration showed a more marked protein-anabolic action. | oup.com |

| Carcass Composition | Swine | Did not significantly affect the rate of gain but increased lean tissue when combined with thyroprotein. | deepdyve.com |

| Body Composition | Rats | Promoted the deposition of new protein tissue. | bioscientifica.com |

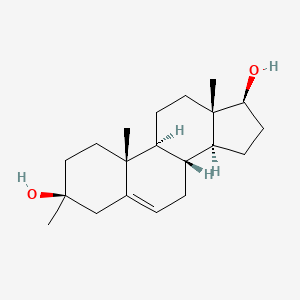

Structure

2D Structure

3D Structure

Properties

CAS No. |

1427208-18-1 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

KHLDXKQAXIZYBF-RBZZARIASA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |

Canonical SMILES |

CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |

Origin of Product |

United States |

Biosynthetic and Biotransformational Pathways of Methylandrostenediol

Mammalian Metabolic Fate of Methylandrostenediol in Experimental Systems

The biotransformation of methylandrostenediol in mammals, like other 17α-alkylated anabolic-androgenic steroids, involves a series of enzymatic modifications that alter its structure and activity. While direct and exhaustive metabolic studies on methylandrostenediol are limited, its pathways can be largely inferred from its close structural relationship to methyltestosterone (B1676486) and the known metabolic routes of other androstane (B1237026) steroids. oup.comnih.gov

The metabolism of methylandrostenediol is expected to proceed through several key pathways. A primary initial step is likely the oxidation of the 3β-hydroxyl group, which would convert methylandrostenediol into its more widely studied analog, 17α-methyltestosterone. oup.com Following this, the metabolic cascade would resemble that of methyltestosterone, involving extensive modifications primarily aimed at increasing water solubility for excretion. nih.gov

Key metabolic reactions for 17α-methylated steroids include:

A-Ring Reduction: The double bond in the A-ring is susceptible to reduction, leading to the formation of 5α- and 5β-isomers. nih.gov

Hydroxylation: The steroid nucleus can be hydroxylated at various positions, a common detoxification pathway. For related compounds, hydroxylation has been observed at the C2, C6, C11, C16, and C18 positions. nih.govnih.gov

17-Epimerization: The configuration at the C17 position can be inverted. This process is common for 17α-methyl steroids and is believed to occur via sulfonation of the 17β-hydroxyl group followed by hydrolysis. nih.gov

D-Ring Rearrangement: A Wagner-Meerwein rearrangement can occur, leading to metabolites with a 17,17-dimethyl-18-norandrostane structure. nih.gov

These reactions result in a variety of metabolites, which are typically excreted in urine as glucuronide or sulfate (B86663) conjugates. nih.gov

Table 1: Potential Mammalian Metabolites of Methylandrostenediol (Inferred from Analogous Steroids) This table is generated based on known metabolic pathways of structurally similar compounds like methyltestosterone.

| Metabolite | Metabolic Pathway | Description |

| 17α-Methyltestosterone | Oxidation | Oxidation of the 3β-hydroxyl group to a 3-keto group. oup.com |

| 17α-Methyl-5α-androstane-3α,17β-diol | A-Ring Reduction | Reduction of the A-ring double bond and 3-keto group. mdpi.com |

| 17α-Methyl-5β-androstane-3α,17β-diol | A-Ring Reduction | Reduction of the A-ring double bond and 3-keto group. mdpi.com |

| 6β-Hydroxy-methyltestosterone | Hydroxylation | Introduction of a hydroxyl group at the 6β position. nih.gov |

| 17-Epi-methyltestosterone | Epimerization | Inversion of the stereochemistry at the C17 position. nih.gov |

| 17,17-Dimethyl-18-nor-5β-androsta-1,13-dien-3α-ol | D-Ring Rearrangement | Rearrangement of the D-ring following dehydration. nih.gov |

The biotransformation of steroids is governed by a well-characterized suite of enzymes primarily located in the liver. gfmer.ch

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the reversible oxidation and reduction of hydroxyl and keto groups. gfmer.ch The initial conversion of methylandrostenediol to methyltestosterone would be mediated by a 3β-hydroxysteroid dehydrogenase (HSD3B). mdpi.com Subsequent reductions of the A-ring keto group are carried out by other HSDs. frontiersin.org

5α/5β-Reductases: These enzymes are responsible for the reduction of the double bond between C4 and C5 in the A-ring, leading to the formation of 5α- and 5β-dihydro metabolites. nih.govmdpi.com The presence of a 1,2-double bond, as seen in some analogs, can inhibit the activity of 5α-reductase. nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is critical for the hydroxylation of the steroid nucleus. gfmer.ch CYP3A4, in particular, has been identified as the primary enzyme responsible for the 6β-hydroxylation of numerous anabolic steroids, including methyltestosterone. nih.gov Other mitochondrial CYP enzymes, such as CYP11A1, CYP11B1, and CYP11B2, which are typically involved in endogenous steroid hormone synthesis, have also been shown to metabolize xenobiotic steroids like Oral Turinabol. nih.govresearchgate.net

Microbial Biotransformation of Related Methylated Androstene/Androstane Steroids

Microorganisms, particularly fungi, possess a diverse array of enzymes that can perform highly specific and efficient transformations of steroid molecules. researchfloor.orgnih.gov These biocatalytic abilities have been extensively explored for producing novel steroid derivatives. davidmoore.org.ukju.edu.jo While studies on methylandrostenediol itself are scarce, research on the microbial transformation of the closely related methyltestosterone and other methylated androstanes provides significant insight into potential microbial pathways.

Fungi are known to be powerful biocatalysts for steroid hydroxylation, a reaction that can be difficult to achieve with high specificity through chemical synthesis. researchgate.netscialert.net For example, the filamentous fungus Mucor racemosus transforms methyltestosterone into 7α-hydroxymethyltestosterone, 15α-hydroxymethyltestosterone, and 12,15α-dihydroxymethyltestosterone. researchgate.net Other fungi, such as Cephalosporium aphidicola, have been used to metabolize mesterolone, yielding various hydroxylated and oxidized products. researchgate.net In addition to fungi, bacteria have been identified that can degrade methylated steroids. A strain similar to Pimelobacter simplex was isolated from sediment and shown to be capable of aerobically degrading methyltestosterone. nih.gov

Table 2: Examples of Microbial Biotransformation of Methylated Androstane Steroids

| Microorganism | Substrate | Transformation/Metabolites |

| Mucor racemosus (fungus) | Methyltestosterone | Hydroxylation at C7α, C15α, and C12. researchgate.net |

| Cephalosporium aphidicola (fungus) | Mesterolone | Production of 1α-methyl-5α-androst-3,17-dione and 1α-methyl-15α-hydroxy-5α-androst-3,17-dione. researchgate.net |

| Pimelobacter simplex (bacterium) | Methyltestosterone | Aerobic biodegradation. nih.gov |

| Recombinant Fission Yeast (expressing human CYP21A2) | NorDHCMT (a rearranged Oral Turinabol intermediate) | Hydroxylation at C20. wada-ama.org |

Synthetic Methodologies for Methylandrostenediol and its Chloro-Derivative Analogs

The chemical synthesis of methylandrostenediol and its modified analogs involves multi-step processes starting from common steroid precursors.

Methylandrostenediol was first synthesized in 1935 by Ruzicka, Goldberg, and Rosenberg. oup.comwikipedia.orgoup.com This work was part of a broader effort in the partial synthesis of sex hormones from sterol precursors like cholesterol, which also led to the first synthesis of methyltestosterone. wikipedia.orgnobelprize.org

The synthesis of chloro-derivatives of androstane steroids has been achieved through various chemical strategies. For instance, new 9α-chloro and bromo-androstane derivatives have been obtained from the intermediate 5α-9(11),16-pregnadien-3β-ol-20-one acetate. researchgate.net The introduction of the chlorine atom can be accomplished by reacting the steroid intermediate with a solution of hydrogen chloride in a solvent like chloroform. researchgate.net

The synthesis of more complex chloro-derivatives, such as the long-term metabolites of Oral Turinabol (4-chloro-dehydrochloromethyltestosterone), has required innovative combined approaches. One successful strategy involves an initial chemical step, a Wagner-Meerwein rearrangement of the parent steroid, to produce a 17,17-dimethyl-18-nor-13-ene intermediate. wada-ama.org This chemically derived substrate is then subjected to a whole-cell biotransformation using recombinant yeast strains that express specific human cytochrome P450 enzymes (e.g., CYP3A4 or CYP21A2) to achieve targeted hydroxylation that is otherwise difficult to perform chemically. wada-ama.org This chemoenzymatic approach has been crucial for producing analytical reference standards for anti-doping laboratories. wada-ama.orgresearchgate.net

Molecular Mechanisms of Methylandrostenediol Action

Interactions with Steroidogenic Enzyme Systems

The biotransformation and physiological effects of methylandrostenediol are influenced by its interaction with key enzymes involved in steroid hormone synthesis and metabolism.

The enzymes steroid 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), which also possesses 18-hydroxylase activity, are critical for the synthesis of corticosteroids in the adrenal cortex. wikipedia.orgwikipedia.org

Steroid 11β-hydroxylase (CYP11B1): This mitochondrial enzyme catalyzes the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. msc-mu.comwikipedia.org It is also responsible for converting 11-deoxycorticosterone (DOC) to corticosterone (B1669441). wikipedia.org A deficiency in this enzyme leads to a specific form of congenital adrenal hyperplasia, characterized by decreased cortisol production and an accumulation of precursor steroids, which can cause hypertension and excessive androgen production. nih.gov

Aldosterone Synthase (CYP11B2): This enzyme is responsible for the synthesis of aldosterone from deoxycorticosterone. wikipedia.org This process involves sequential hydroxylation at the 11β and 18 positions, followed by oxidation at the C18 position. wikipedia.org

Currently, there is a lack of specific research in the scientific literature detailing the direct modulatory effects of methylandrostenediol on the activity of adrenal 11β-hydroxylase or 18-hydroxylase.

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the interconversion of keto- and hydroxysteroids, thereby regulating the biological activity of steroid hormones. wikipedia.orgworthington-biochem.com

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of active steroid hormones, including androgens and estrogens. wikipedia.orgtaylorandfrancis.com It converts Δ⁵-3β-hydroxysteroids to the corresponding Δ⁴-3-ketosteroids. wikipedia.org For example, it converts DHEA to androstenedione (B190577) and androstenediol (B1197431) to testosterone. wikipedia.org As methylandrostenediol is a 17α-methyl derivative of 5-androstenediol, it is a potential substrate for or competitive inhibitor of 3β-HSD, which would be a critical step in its metabolism.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This group of enzymes regulates the biological activity of androgens and estrogens at their target tissues by catalyzing the final step in their synthesis. nih.gov For instance, 17β-HSD type 3 converts androstenedione to testosterone in the testes. nih.gov The 17β-hydroxyl group of methylandrostenediol is a site for potential interaction with these enzymes, although the presence of the 17α-methyl group is known to sterically hinder such metabolic processes, which contributes to its oral bioavailability. nih.gov

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. The interaction of synthetic androgens with this enzyme can significantly alter the local estrogenic environment. While direct studies on methylandrostenediol are limited, research on the closely related compound 17α-methyltestosterone provides significant insight.

Studies have shown that 17α-methyltestosterone is a competitive inhibitor of aromatase activity. caldic.comnih.gov In experiments using Jar choriocarcinoma cells, which have high levels of aromatase, 17α-methyltestosterone inhibited aromatase activity in a dose-dependent manner without affecting the expression of aromatase RNA or protein. nih.gov The mechanism was determined to be competitive inhibition, as demonstrated by Lineweaver-Burke plot analysis. nih.gov

| Compound | Inhibition Type | Inhibitory Constant (Ki) | Cell Line Tested | Reference |

|---|---|---|---|---|

| 17α-Methyltestosterone | Competitive | 250 nM | Jar choriocarcinoma cells | caldic.com |

Nuclear Receptor Binding and Activation Profiles (for Methylated Androgens)

The primary mechanism of action for androgens is through binding to and activating the androgen receptor (AR), a ligand-dependent transcription factor.

Methylandrostenediol, as a synthetic androgen and anabolic steroid, functions as an agonist of the androgen receptor (AR). wikipedia.org The addition of a methyl group at the 17α-position is a common structural modification in synthetic steroids that blocks metabolic oxidation of the 17β-hydroxyl group, thereby improving oral bioavailability and prolonging the compound's half-life. nih.gov

The binding affinity of various methylated androgens to the AR has been quantified. Studies comparing the relative binding affinity (RBA) of different anabolic-androgenic steroids to the AR in rat skeletal muscle and prostate tissue show that methylation and other structural changes significantly impact receptor binding. For example, 17α-methyltestosterone demonstrates a consistent and moderate affinity for the androgen receptor across different tissues. oup.com

| Compound | RBA in Rat Skeletal Muscle (%) | RBA in Rat Prostate (%) | Reference |

|---|---|---|---|

| Methyltrienolone (MT) | 100 | 100 | houstonmethodist.org |

| Testosterone | 14 | 18 | oup.com |

| Dihydrotestosterone (DHT) | 1 | 46 | oup.com |

| 17α-Methyltestosterone | 11 | 10 | oup.com |

| Methenolone | 16 | 15 | oup.com |

| Stanozolol | 4.5 | 3 | oup.com |

RBA is relative to the binding of Methyltrienolone (MT), which is set at 100%.

The interplay between androgen and estrogen signaling pathways is complex and can occur at the receptor level. While some androgens may exert effects through aromatization to estrogens, another mechanism involves direct interaction between the androgen receptor (AR) and the estrogen receptor (ER).

Research has demonstrated a direct physical interaction between the AR and estrogen receptor-alpha (ERα), but not estrogen receptor-beta (ERβ). nih.govresearchgate.net This interaction has functional consequences, leading to a mutual repression of transcriptional activity. Studies using co-transfection of receptor expression vectors and reporter genes have quantified this effect. The co-expression of ERα with AR leads to a significant decrease in AR-mediated gene transcription, and conversely, the co-expression of AR with ERα dramatically reduces ERα's transactivational ability. nih.govresearchgate.net This AR-ERα interaction represents a potential mechanism through which AR agonists like methylandrostenediol could modulate estrogenic signaling pathways, independent of aromatization.

| Receptors Co-expressed | Effect on Transcriptional Activity | Magnitude of Change | Reference |

|---|---|---|---|

| AR + ERα | Decrease in AR transactivation | -35% | nih.govresearchgate.net |

| ERα + AR | Decrease in ERα transactivation | -74% | nih.govresearchgate.net |

Cellular Signaling Pathway Perturbations in In Vitro Models

In vitro studies using various cell lines have provided insights into the cellular signaling pathway perturbations caused by methylandrostenediol and its parent compound, androstenediol. These studies highlight the compound's influence on cell proliferation, apoptosis, and immune responses through modulation of key signaling cascades.

Hormone-Dependent Cancer Cell Lines: In human prostate cancer cell lines (LNCaP, DU145, PC-3), androstenediol has been shown to activate androgen receptor transcriptional activity. pnas.orgwpi.edu This activation is further enhanced by the presence of AR coactivators, indicating a direct perturbation of the AR signaling pathway that drives gene expression in these cells. pnas.org In breast cancer cell lines (MCF-7), androgens can exert inhibitory effects on cell proliferation. aacrjournals.org This antiproliferative effect is mediated through the androgen receptor and can involve a reduction in the expression of the anti-apoptotic protein Bcl-2. aacrjournals.org

Myeloid and Immune Cell Lines: The effects of androstenediol isomers have been investigated in oncogenic myeloid cell lines, including murine RAW 264.7 and P388D1, and human HL-60 cells. nih.gov The 17α-isomer of androstenediol was found to suppress DNA synthesis and reduce total cell numbers. nih.gov At concentrations of 50 nM or higher, it induced apoptosis in both RAW and HL-60 cells. nih.gov In contrast, the 17β-isomer (the direct parent of methylandrostenediol) did not induce apoptosis, suggesting that stereoisomerism plays a critical role in determining the cellular response. nih.gov

Furthermore, androstenediol has been observed to modulate immune cell activity in vitro. It has been shown to exhibit moderate antiglucocorticoid functions, counteracting the suppressive effects of hydrocortisone on concanavalin A-induced lymphocyte proliferation and cytokine production. nih.gov This suggests an interference with glucocorticoid receptor-mediated signaling pathways in immune cells. Androstenediol can also stimulate the immune response, a characteristic that has led to its investigation as a potential radiation countermeasure. nih.gov

Osteoblastic Cell Lines: In studies using the human osteoblast-like cell line MG-63, androgenic hormones have been shown to influence osteoblastic differentiation. nih.gov Testosterone enanthate, another androgen, was found to enhance new bone formation by increasing the gene expression of key bone matrix proteins such as Type I collagen (COL1A1), alkaline phosphatase (ALPL), osteocalcin (BGLAP), and integrin-binding sialoprotein (IBSP). nih.gov This indicates a perturbation of signaling pathways that control osteoblast differentiation and matrix deposition. nih.gov

| Cell Line | Cell Type | Observed Effect | Signaling Pathway Implication | Reference |

|---|---|---|---|---|

| LNCaP | Human Prostate Cancer | Activation of AR transcriptional activity | Androgen Receptor (AR) Signaling | pnas.orgwpi.edu |

| MCF-7 | Human Breast Cancer | Inhibition of cell proliferation; reduction of Bcl-2 expression | Androgen Receptor (AR) Signaling | aacrjournals.org |

| HL-60, RAW 264.7 | Human/Murine Myeloid Leukemia | Induction of apoptosis (by 17α-isomer) | Apoptotic Pathways | nih.gov |

| Murine Splenocytes | Lymphocytes | Counteracts hydrocortisone-induced suppression of proliferation | Glucocorticoid Receptor (GR) Signaling | nih.gov |

| MG-63 | Human Osteoblast-like | Enhanced expression of bone formation markers (by related androgens) | Osteoblast Differentiation Pathways | nih.gov |

| Receptor | Interaction | Resulting Cellular Response | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Agonist | Translocation to nucleus, binding to AREs, modulation of gene transcription related to proliferation and differentiation. | mdpi.compnas.org |

| Estrogen Receptor (ER) | Agonist (based on parent compound) | Activation of estrogen target genes. | pnas.org |

| Glucocorticoid Receptor (GR) | Antagonist/Modulator (based on parent compound) | Counteracts glucocorticoid-mediated immunosuppression. | nih.gov |

Physiological and Cellular Research Modalities Involving Methylandrostenediol in Animal Models

Endocrine System Perturbations by Methylandrostenediol

Research in animal models has demonstrated that methylandrostenediol (MAD) significantly disrupts the normal process of steroid hormone production within the adrenal glands. nih.gov Studies in rats have shown that administration of methylandrostenediol leads to a discernible block in adrenal 11- and 18-hydroxylation. nih.gov This enzymatic inhibition results in a cascade of changes in steroid secretion. Specifically, the secretion of corticosterone (B1669441) is consistently decreased. nih.gov Concurrently, there is a transient increase in the secretion of 11-deoxycorticosterone (DOC), while aldosterone (B195564) secretion is diminished in the initial weeks of administration. nih.gov This elevated production of DOC is considered a key factor in the development of hypertension observed in these animal models. nih.govnih.gov

The impairment of normal adrenal steroidogenesis is further evidenced by in vitro studies of adrenal gland homogenates from methylandrostenediol-treated rats. These studies have confirmed an elevated formation of deoxycorticosterone when incubated with progesterone (B1679170). nih.govresearchgate.net This highlights a fundamental alteration in the steroidogenic pathway induced by the compound.

Upon cessation of methylandrostenediol treatment, the adrenal glands exhibit a capacity for recovery. Studies have shown that withdrawal of the androgen allows for the return of normal steroidogenesis. nih.govresearchgate.net This is characterized by a normalization of deoxycorticosterone formation in vitro and a restoration of the adrenal glands' normal structure, as confirmed by electron microscopy. nih.gov The ultrastructural recovery includes the reversal of abnormalities such as reduced numbers of mitochondrial cristae and hypertrophic smooth endoplasmic reticulum, which are observed during treatment. nih.govnih.gov However, the kinetics of this recovery are not immediate. While ultrastructural improvements can be seen within weeks of cessation, functional recovery, particularly the normalization of blood pressure, may follow a more prolonged timeline. nih.govnih.gov In some cases, hypertension induced by longer-term administration of methylandrostenediol can become irreversible, a state referred to as "metacorticoid hypertension," even after adrenal steroidogenesis has returned to normal. nih.gov This suggests that the initial endocrine disruption can lead to lasting pathological changes in other systems. nih.gov

Table 1: Effects of Methylandrostenediol on Adrenal Steroid Secretion in Rats

| Steroid | Effect of Methylandrostenediol Administration | Reference |

|---|---|---|

| Corticosterone | Consistently decreased | nih.gov |

| 11-Deoxycorticosterone (DOC) | Increased (transiently) | nih.gov |

| Aldosterone | Decreased (at 2 and 4 weeks) | nih.gov |

| 18-Hydroxy-11-deoxycorticosterone | Decreased | nih.gov |

The administration of methylandrostenediol in animal models, particularly in uninephrectomized rats provided with saline, induces severe hypertension accompanied by significant renal and cardiovascular damage. nih.govnih.gov The mechanistic basis for these alterations is closely linked to the dysregulation of adrenal steroidogenesis, specifically the increased production of the mineralocorticoid 11-deoxycorticosterone (DOC). nih.gov The overproduction of DOC is believed to be a primary driver for the development of the hypertensive state. nih.govnih.gov

The ensuing hypertension is associated with a range of physiological changes. These include an increased consumption of sodium, elevated sodium levels in peripheral plasma, and a decreased content of renal renin. nih.gov The role of the adrenal glands in mediating these effects is considered crucial. nih.gov The cardiovascular and renal lesions observed in these models are extensive. nih.gov

Interestingly, research indicates that the hypertension and associated pathologies can persist even after the cessation of methylandrostenediol administration and the normalization of adrenal steroidogenesis. nih.gov This phenomenon, termed metacorticoid hypertension, suggests that the initial period of excessive mineralocorticoid activity triggers a cascade of events leading to irreversible damage to the renal and cardiovascular systems. nih.gov Therefore, while the initial trigger is endocrine, the maintenance of the hypertensive state appears to involve mechanisms independent of continued adrenal hyperfunction, likely stemming from the established and extensive organ damage. nih.gov The persistence of high sodium consumption and low renal renin levels after treatment withdrawal further supports the idea of a self-sustaining hypertensive state initiated by the androgen. nih.gov

Table 2: Systemic Effects Associated with Methylandrostenediol-Induced Hypertension in Animal Models

| System/Parameter | Observed Change | Reference |

|---|---|---|

| Blood Pressure | Severe hypertension | nih.govnih.gov |

| Sodium Consumption | Increased | nih.gov |

| Plasma Sodium Levels | Increased | nih.gov |

| Renal Renin Content | Decreased | nih.gov |

| Renal and Cardiovascular Systems | Extensive damage/lesions | nih.gov |

Other Systemic Biochemical Responses (if specific to methylandrostenediol and mechanistic)

Current research specifically detailing other systemic biochemical responses with a well-defined mechanistic basis that are unique to methylandrostenediol in animal models is limited in the provided search results. While the profound effects on the endocrine, renal, and cardiovascular systems are well-documented, other specific mechanistic pathways of biochemical response have not been as extensively elucidated in the context of this particular compound.

Structure Activity Relationship Sar Studies of Methylated Androstenediol Derivatives

Positional Isomerism and Stereochemical Influence of Methyl Groups on Biological Activity

The position (positional isomerism) and spatial orientation (stereochemistry) of a methyl group on the androstenediol (B1197431) skeleton are critical determinants of its biological activity. Even minor alterations in the placement or the alpha (below the plane of the ring) versus beta (above the plane of the ring) configuration of the methyl group can lead to profound differences in potency and function. slideshare.netresearchgate.net

Research has shown that methylation at different carbon atoms of the steroid nucleus impacts its physiological profile. For instance, the introduction of a methyl group at the C7α position has been found to increase anabolic potency and prevent 5α-reduction, a common metabolic pathway for many androgens. wikipedia.org Conversely, modifications at other positions can have different effects. A study on the stereoselective synthesis of methyl-substituted steroid analogs demonstrated that the introduction of a methyl group at the C-7α and C-15β positions led to a significant increase in cytotoxic potency against a human gastric cancer cell line. nih.gov This highlights that both the position and the stereochemistry are crucial.

The stereochemistry of the steroid rings themselves, which is influenced by substituent groups, markedly affects biological activity. slideshare.net The natural configuration of ring fusions (e.g., A/B, B/C, and C/D rings) creates a specific molecular landscape for receptor interaction. slideshare.netresearchgate.net Adding a methyl group can introduce steric hindrance or create new contact points, altering how the molecule fits into a receptor's binding site. For example, the biological activities of androstenediol epimers are dependent on the orientation and location of their functional groups, establishing a clear structure-activity relationship. nih.govresearchgate.net

The table below summarizes findings on how the position and stereochemistry of methyl groups can influence the biological activity of steroid derivatives.

| Position of Methyl Group | Stereochemistry | Observed Effect on Biological Activity | Reference |

| C1 | α | Can confer some oral activity. | wikipedia.org |

| C7 | α | Increases potency and prevents 5α-reduction. | wikipedia.orgnih.gov |

| C15 | β | Led to a dramatic increase in cytotoxic potency in a specific study. | nih.gov |

| C16 | α | Can enhance anti-inflammatory activity in corticosteroid analogs. | acs.org |

| C17 | α | Improves metabolic stability, allowing for oral administration, but can decrease receptor binding affinity if the alkyl chain is too long. | wikipedia.orgnih.gov |

Correlation between Molecular Structure and Enzyme/Receptor Binding Affinity

The biological effects of methylated androstenediol derivatives are mediated through their binding to specific proteins, primarily nuclear receptors (like the androgen and estrogen receptors) and enzymes (like aromatase). The affinity of this binding is directly correlated with the steroid's molecular structure.

Methylation can enhance or reduce binding affinity by altering the steroid's shape and electronic properties. A key example is the addition of a methyl group at the C17α position. This modification slows down the metabolic breakdown of the 17β-hydroxyl group, which is crucial for androgen receptor (AR) binding, thereby increasing the compound's oral bioavailability and in vivo half-life. nih.gov However, this same C17α-methyl group can also slightly reduce the binding affinity for the AR compared to its non-methylated counterpart because the alkyl group may interfere with optimal positioning within the receptor's ligand-binding pocket. nih.gov

The androgen receptor's ligand-binding domain is a hydrophobic pocket with specific hydrogen bond donors and acceptors that interact with the steroid. nih.gov The precise fit of the steroid is essential for receptor activation. The addition of a methyl group can alter this fit, potentially changing the steroid from an agonist (activator) to an antagonist (blocker) or modifying its potency. wikipedia.org Studies comparing various steroid derivatives have shown that even small changes in structure lead to significant differences in their relative binding affinity for the androgen receptor. nih.gov

Similarly, interactions with enzymes are highly structure-dependent. Methylation can influence how a steroid derivative fits into the active site of an enzyme. For instance, in the search for aromatase inhibitors, various androstenedione (B190577) analogs with substitutions have been synthesized. nih.govnih.gov The goal is to design a molecule that binds tightly to the aromatase enzyme, blocking its ability to convert androgens to estrogens. The position and nature of the substituent, including methyl groups, are key parameters in achieving high binding affinity and inhibitory potency. nih.gov

The following table illustrates the relationship between structural modifications and receptor/enzyme interactions.

| Structural Modification | Target Protein | Effect on Binding/Interaction | Reference |

| 17α-methylation | Androgen Receptor (AR) | Decreases metabolic breakdown, but may slightly lower binding affinity. | nih.gov |

| Removal of C19-methyl group | Androgen Receptor (AR) | Can decrease androgenic activity as the 5α-reduced metabolite has diminished AR potency. | wikipedia.org |

| Substitution at C19 | Aromatase | Modifies binding to the enzyme's active site, potentially creating potent inhibitors. | nih.gov |

| General Steroid Structure | Androgen Receptor (AR) | The overall shape and position of functional groups determine the binding affinity and whether the compound acts as an agonist or antagonist. | nih.gov |

Design and Synthesis of Novel Methylated Steroid Analogs for Research

The design and synthesis of novel methylated steroid analogs are driven by the need to develop research tools and potential therapeutic agents with more specific or potent activities. The process begins with SAR data, which informs the design of new molecules with desired properties, such as increased target affinity, improved metabolic stability, or a more favorable ratio of anabolic to androgenic effects. wikipedia.org

The synthesis of these analogs requires sophisticated chemical methods to introduce methyl groups at specific positions with precise stereochemical control. researchgate.net One common strategy involves stereoselective conjugate addition, where a methyl group is added to a steroid precursor containing a dienone system. nih.gov For example, using a copper catalyst, trimethylaluminum (B3029685) (AlMe₃) can react with a steroid dienone to add a methyl group, with the resulting stereochemistry (α or β) depending on the specific carbon atom being targeted and the reaction conditions. nih.gov

Another approach involves the modification of existing steroid hormones. For instance, new A-ring fused steroidal pyrazines have been synthesized from progesterone (B1679170) via key α-ketoenol intermediates, with methylation being a key step in modifying the steroid skeleton. mdpi.com These synthetic routes allow chemists to create a series of related compounds where only the position or stereochemistry of the methyl group is varied. These series of analogs are then tested in biological assays to further refine the SAR models. nih.gov

The ultimate goal is to create molecules with optimized characteristics. This could mean enhancing a desired activity, like the anti-inflammatory properties of 16α-methylated corticosteroids, or creating highly specific ligands that bind only to a single type of receptor to study its function without cross-reactivity. acs.org This iterative process of design, synthesis, and biological evaluation is fundamental to advancing the understanding of steroid biology and pharmacology. nih.govmdpi.com

The table below provides an overview of approaches in the design and synthesis of methylated steroid analogs.

| Approach | Precursor/Reagent Example | Target Modification | Purpose/Goal | Reference |

| Stereoselective Conjugate Addition | Steroid dienone precursor, AlMe₃, CuBr | C-3, C-7, C-15, or C-16 methylation | To create specific positional and stereo-isomers for activity testing. | nih.gov |

| Modification of Existing Steroids | Progesterone, Methyl iodide (MeI) | 4,4-dimethylation | To generate key intermediates for the synthesis of novel heterocyclic steroid derivatives. | mdpi.com |

| Systematic SAR Studies | Androstenedione | Substitution at the 19-position | To explore the structural requirements for potent aromatase inhibition. | nih.gov |

Advanced Analytical Methodologies for Methylandrostenediol Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Confirmatory assays for hormones and their metabolites are predominantly based on chromatographic methods coupled with mass spectrometry. rsc.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential tools for control laboratories, providing the quantitative data and analyte identification required for rigorous scientific investigation. rsc.org These methods are capable of analyzing over 20 related hormones in a single run. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of steroid metabolites, including those of methylandrostenediol (methandriol). rsc.orgnih.govmdpi.com Due to the low volatility of steroids, their analysis by GC-MS requires specific sample preparation, including hydrolysis of conjugated metabolites and chemical derivatization to enhance thermal stability and improve chromatographic properties. nih.govscispace.com GC-MS is particularly valued for its high chromatographic resolution, which allows for the separation of complex mixtures and the identification of new therapeutic metabolites. nih.gov

For androgenic hormones like methandriol, a typical GC-MS procedure involves several key steps: rsc.org

Hydrolysis: Samples, often urine, undergo β-glucuronidase hydrolysis to cleave glucuronide conjugates, followed by acid hydrolysis. rsc.org

Extraction: Solid-Phase Extraction (SPE) with a C18 stationary phase is used for sample clean-up. rsc.org

Derivatization: The extracted analyte is derivatized, for example, with t-butyldimethylsilyl, to make it suitable for GC analysis. rsc.org

Researchers have utilized GC-MS to investigate the metabolism of various 17α-methylated steroids. One study focused on identifying long-term metabolites, which can extend the detection window for these compounds. dshs-koeln.de Following the administration of methandriol, however, the study did not detect analogous long-term 17-hydroxymethyl-17-methyl-18-norandrost-13-ene metabolites that were found for other similar steroids like metandienone. dshs-koeln.de This highlights the unique metabolic pathway of methylandrostenediol and the importance of specific metabolite profiling.

Key Steps in GC-MS Analysis of Methylandrostenediol

| Step | Description | Purpose | Example Reagent/Material |

|---|---|---|---|

| Hydrolysis | Enzymatic or chemical cleavage of conjugated groups (e.g., glucuronides) from the steroid metabolite. | To analyze the free steroid. | β-glucuronidase, Methanolic HCl rsc.orgscispace.com |

| Extraction | Isolation and purification of the analyte from the biological matrix. | To remove interfering substances and concentrate the sample. | C18 Solid-Phase Extraction (SPE) cartridges rsc.org |

| Derivatization | Chemical modification of the steroid to increase its volatility and thermal stability. | To make the analyte amenable to gas chromatography. | t-butyldimethylsilyl, MSTFA rsc.orgscispace.com |

| Analysis | Separation of the derivatized steroid by gas chromatography and detection by mass spectrometry. | To identify and quantify the analyte and its metabolites. | GC-MS/MS system dshs-koeln.de |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for steroid hormone measurement due to its high sensitivity, specificity, minimal sample volume requirements, and rapid analysis times compared to other techniques like immunoassays. nih.govmsacl.orgnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, making it ideal for quantifying low-concentration analytes in complex biological fluids. nih.govnih.gov

The advantages of LC-MS/MS in steroid analysis include:

High Sensitivity: Capable of achieving low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. msacl.orgnih.gov

High Specificity: The use of multiple reaction monitoring (MRM) significantly reduces matrix effects and allows for the accurate measurement of specific analytes even in the presence of structurally similar compounds. nih.gov

Versatility: LC-MS/MS can simultaneously quantify a wide array of steroids from different classes in a single run. msacl.orgnih.gov

While derivatization is not always a prerequisite for LC-MS analysis, it can be employed to enhance ionization efficiency and detection response for certain steroids. researchgate.netnih.gov For instance, derivatization of estrogens with specific reagents has been shown to increase detection response several times over. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) systems further enhances separation efficiency, allowing for the resolution of isobaric compounds. nih.gov

Advanced Sample Preparation and Derivatization Strategies for Methylated Steroid Analysis

Effective sample preparation is a critical step for the reliable analysis of methylated steroids by chromatographic and mass spectrometric methods. scispace.com The primary goals are to extract the analytes from the biological matrix, remove interferences, and chemically modify them to improve their analytical properties. scispace.comnih.gov

Sample Preparation: Common techniques for sample preparation include:

Liquid-Liquid Extraction (LLE): A conventional method for separating analytes based on their differential solubility in two immiscible liquid phases. researchgate.net

Solid-Phase Extraction (SPE): A more modern and often automated technique that uses a solid sorbent to isolate analytes from a liquid sample, providing cleaner extracts than LLE. nih.govresearchgate.net

Protein Precipitation (PP): A simpler and faster method often used in LC-MS/MS workflows to remove proteins from serum or plasma samples. nih.gov

Derivatization: This chemical modification is essential for GC-MS analysis and can be beneficial for LC-MS analysis. scispace.comresearchgate.net The main purposes are to increase volatility, improve thermal stability, and enhance ionization for better detection. scispace.comresearchgate.net

Silylation: This is the most common derivatization reaction for steroids, where active hydrogens (e.g., in hydroxyl groups) are replaced by a trimethylsilyl (TMS) group. scispace.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Acylation: Another method to derivatize steroids for GC-MS analysis. scispace.com

Esterification: For LC-MS, hydroxyl groups can be esterified to introduce an easily ionizable moiety into the steroid molecule, thereby enhancing the signal. researchgate.net For example, using 1,1′-carbonyldiimidazole as a derivatizing reagent converts hydroxyl groups into imidazole carbamates, improving ionization. researchgate.net

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including steroids like methylandrostenediol. core.ac.ukencyclopedia.pubnih.gov Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uknih.gov

Key NMR parameters and experiments used in steroid characterization include:

Chemical Shifts (δ): Provide information about the electronic environment of each nucleus (typically ¹H and ¹³C). core.ac.uk

Coupling Constants (J): Reveal information about the connectivity between adjacent atoms and, in the case of vicinal couplings, the dihedral angles, which is crucial for stereochemical analysis. core.ac.ukmestrelab.com

Nuclear Overhauser Effect (NOE): Helps determine the spatial proximity of atoms, which is essential for confirming stereochemistry. nih.gov

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of the molecule by correlating different nuclei. core.ac.ukencyclopedia.pub

In the context of methylandrostenediol research, NMR is vital for confirming the structure of synthesized reference standards and for identifying the precise structure of novel metabolites isolated from biological samples. nih.govresearchgate.net

In Vitro Bioassays for Activity Characterization of Methylated Steroids

While analytical chemistry techniques identify and quantify compounds, in vitro bioassays are employed to determine their biological activity. nih.govresearchgate.net For methylated steroids like methylandrostenediol, these assays typically measure the compound's ability to activate the androgen receptor (AR). nih.govsemanticscholar.org This approach is particularly valuable for screening nutritional supplements that may contain "designer" androgens whose chemical structures are unknown and therefore undetectable by targeted mass spectrometry methods. nih.gov

Commonly used in vitro androgen bioassays include:

Yeast-based Assays: Genetically modified yeast cells are engineered to express the human androgen receptor and a reporter gene (e.g., for β-galactosidase or green fluorescent protein). nih.gov When an androgenic compound binds to the AR, it triggers a cascade that results in the expression of the reporter, which can be easily measured. These assays are robust and useful for screening. nih.gov

Mammalian Cell-based Assays: These assays use mammalian cell lines (e.g., human prostate cancer cells or kidney cells) that are transfected with plasmids for the AR and a reporter gene construct. They are considered more physiologically relevant than yeast assays. researchgate.netmdpi.com

These bioassays provide a measure of total androgenic bioactivity in a sample, reflecting the combined effects of all compounds that can activate the androgen receptor. nih.gov They serve as a crucial functional screening tool that complements the structural and quantitative data obtained from mass spectrometry. nih.govresearchgate.net

Computational and in Silico Modeling Approaches in Methylandrostenediol Research

Molecular Docking and Dynamics Simulations of Methylated Steroid-Protein Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as methylandrostenediol, and a macromolecule (receptor), typically a protein. nih.gov These methods are crucial for understanding how methylated steroids bind to their target receptors and exert their biological effects.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. endocrine-abstracts.org For methylandrostenediol, this involves modeling its interaction with the ligand-binding domain (LBD) of nuclear receptors like the androgen receptor (AR). endocrine-abstracts.orgnih.gov The process evaluates various possible binding poses and scores them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. endocrine-abstracts.orgsemanticscholar.org This allows researchers to identify key amino acid residues involved in the binding and stabilization of the steroid-receptor complex. endocrine-abstracts.org For instance, studies on the AR have identified residues such as T877, N705, R752, and Q711 as crucial for stabilizing agonist binding. endocrine-abstracts.org Docking studies can help determine if the 17α-methyl group of methylandrostenediol enhances or alters the binding affinity and conformation compared to its non-methylated counterparts.

| Parameter | Description | Hypothetical Value/Finding |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the protein. More negative values indicate stronger binding. | -9.5 |

| Key Interacting Residues | Amino acids in the LBD that form significant bonds with methylandrostenediol. | ASN705, GLN711, ARG752, THR877 |

| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and receptor. | 2 (with ASN705, THR877) |

| Hydrophobic Interactions | Interactions involving non-polar residues, often influenced by the methyl group. | Extensive contacts with LEU704, MET745, PHE764 |

| RMSD (Å) in MD Simulation | Root Mean Square Deviation, measuring the stability of the ligand's position over the simulation time. | 1.2 Å (indicating a stable binding pose) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated Androgens

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org In the context of methylated androgens like methylandrostenediol, QSAR is used to predict biological activities such as receptor binding affinity or anabolic potential based on molecular descriptors. nih.govkg.ac.rs These descriptors are numerical values that characterize the physicochemical properties of the molecule, including its topology, geometry, and electronic properties. nih.govresearchgate.net

The development of a QSAR model typically involves several steps:

Data Collection : A dataset of androgens with known biological activities is compiled. kg.ac.rs

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. mdpi.com These can be classified into different dimensions (1D, 2D, 3D, 4D), representing properties from simple molecular weight to complex conformational information. researchgate.net

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a mathematical equation relating the descriptors to the biological activity. wikipedia.orgmdpi.comresearchgate.net

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For methylated androgens, key descriptors often include those related to hydrophobicity (logP), electronic properties (e.g., HOMO-LUMO energy gap, partial charges on atoms), and steric parameters (e.g., molecular volume, surface area). nih.govnih.gov QSAR studies on similar steroids have shown that electronic properties and the net charge of specific carbon atoms in the steroid nucleus are significant for receptor interaction. nih.gov The 17α-methyl group in methylandrostenediol would significantly influence these descriptors, and a robust QSAR model could predict how this structural modification impacts its activity relative to other androgens. frontiersin.org These models are valuable tools for screening new compounds and prioritizing them for further experimental testing. researchgate.net

| Descriptor Class | Specific Descriptor | Property Represented | Relevance to Methylandrostenediol |

|---|---|---|---|

| Physicochemical | LogP | Hydrophobicity/Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets in the receptor. |

| Molecular Weight | Size of the molecule | Basic property affecting diffusion and fit within the binding site. | |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and molecular stability | Relates to the molecule's ability to participate in charge-transfer interactions with the receptor. nih.gov |

| Dipole Moment | Polarity and charge distribution | Important for electrostatic interactions within the binding pocket. nih.gov | |

| Topological/Steric | Molecular Surface Area | Overall size and shape | Affects how the molecule fits into the receptor's binding site. |

| Molar Refractivity | Molecular volume and polarizability | Correlates with the volume of the molecule and van der Waals interactions. |

Predictive Computational Models for Steroidogenesis and Endocrine System Perturbations

Predictive computational models are used to simulate the complex pathways of steroid biosynthesis (steroidogenesis) and to assess how chemicals can disrupt these processes. nih.govnih.gov These models can help predict the potential of methylandrostenediol to act as an endocrine-disrupting chemical (EDC) by altering hormone production. nih.govnih.gov

One prominent approach involves creating mechanistic mathematical models of the steroidogenesis network. nih.govnih.gov For example, models based on the human H295R adrenocortical carcinoma cell line simulate the entire pathway from cholesterol to the synthesis of various adrenal and sex steroids. nih.govnih.gov These models consist of a series of differential equations that describe the kinetics of each enzymatic reaction and transport process within the cell. nih.gov

By introducing a chemical like methylandrostenediol into the simulation, researchers can predict its effects on the activity of key enzymes in the pathway, such as aromatase or 17β-hydroxysteroid dehydrogenase. researchgate.net The model can estimate changes in the concentrations of endogenous hormones like testosterone, estradiol, and cortisol. nih.govnih.gov This provides a powerful way to define the mechanism of action of a potential EDC and to extrapolate from in vitro data to predict in vivo responses. nih.govresearchgate.net These computational systems are valuable for screening large numbers of chemicals for their potential to perturb the endocrine system, supporting hazard and risk assessments. nih.govnih.gov

| Model Component | Description | Application to Methylandrostenediol Research |

|---|---|---|

| Cellular Compartments | Represents different parts of the biological system, such as the cell and the surrounding medium. nih.gov | Simulates the uptake of methylandrostenediol from the medium into the cell. |

| Metabolic Pathways | A network of enzymatic reactions converting cholesterol into various steroid hormones. nih.govnih.gov | Models the potential for methylandrostenediol to compete with natural substrates or inhibit key enzymes. |

| Enzyme Kinetics | Mathematical descriptions of the rates of enzymatic reactions (e.g., Michaelis-Menten kinetics). nih.gov | Quantifies the inhibitory or competitive effects of methylandrostenediol on specific enzymes. |

| Parameter Estimation | Fitting the model to experimental time-course data of hormone concentrations. nih.govnih.gov | Calibrates the model to accurately predict the impact of methylandrostenediol exposure on hormone levels. |

| Sensitivity Analysis | Identifies which model parameters (e.g., enzyme activities) have the most influence on the output (hormone levels). nih.govnih.gov | Pinpoints the most likely enzymatic targets of methylandrostenediol within the steroidogenesis pathway. |

Emerging Research Areas and Future Directions in Methylandrostenediol Studies

Integration of Multi-Omics Data in Mechanistic Investigations

The complexity of steroid hormone action, involving a network of genomic and non-genomic pathways, necessitates a holistic analytical approach. The integration of multi-omics data represents a powerful strategy to unravel the intricate mechanisms of methylandrostenediol. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to construct a comprehensive picture of the cellular and systemic responses to this compound.

Detailed Research Findings:

While specific multi-omics studies on methylandrostenediol are not yet prevalent in published literature, the framework for such investigations is well-established in the broader field of steroid hormone research. nih.govtum.de For instance, integrated multi-omics analyses have been successfully employed to elucidate the biochemical pathways of androgen biodegradation in environmental contexts, showcasing the power of this approach to identify novel gene clusters and metabolic products. nih.gov

A hypothetical multi-omics study on methylandrostenediol could involve treating a relevant cell line or animal model with the compound and subsequently performing:

Genomics: To identify any single nucleotide polymorphisms (SNPs) or other genetic variations that may influence individual responses to methylandrostenediol.

Transcriptomics (RNA-seq): To quantify changes in gene expression, revealing the upstream regulatory pathways affected by the compound. This could pinpoint specific transcription factors and co-regulators modulated by methylandrostenediol-activated androgen receptor signaling.

Proteomics: To analyze alterations in protein expression and post-translational modifications, providing a direct link between gene expression changes and cellular function.

Metabolomics: To measure changes in the levels of endogenous metabolites, offering insights into the downstream metabolic consequences of methylandrostenediol administration. metwarebio.com

By integrating these datasets, researchers can build comprehensive models of methylandrostenediol's mechanism of action, identifying novel biomarkers of exposure and effect, and potentially uncovering previously unknown biological functions. mdpi.com

Interactive Data Table: Potential Multi-Omics Approaches for Methylandrostenediol Research

| Omics Layer | Technique | Potential Insights for Methylandrostenediol |

|---|---|---|

| Genomics | Whole Genome Sequencing, SNP Arrays | Identification of genetic variants influencing response to methylandrostenediol. |

| Transcriptomics | RNA-Sequencing | Profiling of gene expression changes in response to methylandrostenediol treatment. |

| Proteomics | Mass Spectrometry-based Proteomics | Analysis of protein expression and post-translational modifications. |

| Metabolomics | LC-MS, GC-MS, NMR Spectroscopy | Characterization of metabolic perturbations induced by methylandrostenediol. |

Development of Advanced In Vitro and In Vivo Research Models for Methylandrostenediol

To bridge the gap between preclinical findings and clinical relevance, the development of more sophisticated research models is crucial. These advanced models offer a more physiologically accurate context to study the effects of methylandrostenediol.

Advanced In Vitro Models:

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of tissues. youtube.comabcam.com The field is rapidly moving towards three-dimensional (3D) cell culture systems that better mimic in vivo conditions. nih.govcellculturedish.comthermofisher.comnih.gov

Spheroids: These are 3D aggregates of cells that can be grown in non-adherent conditions. youtube.comresearchgate.net Spheroid models of hormone-responsive cancers, for example, have demonstrated more clinically relevant drug resistance profiles compared to 2D cultures. nih.gov For methylandrostenediol research, spheroids derived from prostate or other androgen-responsive tissues could provide a more accurate platform for studying its effects on cell proliferation, differentiation, and gene expression. researchgate.net

Organoids: These are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ in vitro. nih.govnih.govresearchgate.netnorthwestern.edu Brain organoids, for instance, have been used to demonstrate the role of androgens in increasing the proliferation of cortical progenitors. nih.govnih.govresearchgate.net The development of organoid models for tissues targeted by methylandrostenediol would enable highly specific investigations into its tissue-level effects.

Advanced In Vivo Models:

While traditional animal models have been invaluable, newer in vivo models offer enhanced specificity and translational relevance.

Transgenic Mouse Models: The generation of androgen receptor knockout (ARKO) and knock-in mouse models has been instrumental in dissecting the cell-specific actions of androgens. bioscientifica.comnih.govpnas.orgoup.comresearchgate.net Similar models could be employed to study the precise role of the androgen receptor in mediating the effects of methylandrostenediol in different tissues. Furthermore, transgenic mice expressing reporter genes, such as luciferase, under the control of androgen-responsive promoters allow for the non-invasive, real-time imaging of androgen receptor activity in living animals. aacrjournals.orgplos.org This technology could be adapted to visualize the pharmacodynamics of methylandrostenediol.

Zebrafish Models: The zebrafish has emerged as a powerful model organism in endocrinology due to its genetic tractability and optical transparency in early life stages. kenzpub.combioscientifica.comnih.govresearchgate.net Zebrafish models have been used to study steroid hormone function and the effects of endocrine-disrupting chemicals. kenzpub.comnih.gov This model could be utilized for high-throughput screening of methylandrostenediol derivatives and to study its developmental effects. nih.gov

Interactive Data Table: Comparison of Advanced Research Models for Methylandrostenediol Studies

| Model Type | Specific Example | Advantages for Methylandrostenediol Research |

|---|---|---|

| Advanced In Vitro | Prostate Cancer Spheroids | More physiologically relevant than 2D cultures for studying androgen effects. |

| Brain Organoids | Allows for the investigation of androgen action on neural development. nih.govnih.govresearchgate.net | |

| Advanced In Vivo | ARKO/Knock-in Mice | Enables dissection of the specific role of the androgen receptor in mediating methylandrostenediol's effects. bioscientifica.comnih.govpnas.orgoup.comresearchgate.net |

| ARE-Luciferase Reporter Mice | Facilitates real-time, in vivo imaging of androgen receptor activation by methylandrostenediol. aacrjournals.orgplos.org | |

| Zebrafish | Suitable for high-throughput screening and developmental studies. kenzpub.comnih.gov |

Novel Research Applications of Methylandrostenediol as a Biochemical Probe

Beyond its direct biological effects, methylandrostenediol and its derivatives have the potential to be developed into valuable biochemical tools for studying androgen receptor biology. caymanchem.com

Methylandrostenediol as a Ligand for Receptor Studies:

The interaction of methylandrostenediol with the androgen receptor can be characterized using various biophysical and biochemical techniques. These studies are crucial for understanding the structural basis of its activity and for the rational design of new compounds with tailored properties.

Development of Fluorescently Labeled Probes:

A significant advancement in studying steroid hormone receptors has been the development of fluorescently labeled ligands. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netacs.orgnih.govjenabioscience.com While fluorescent androgen derivatives have been synthesized, challenges remain in achieving high affinity and specificity for the androgen receptor. nih.gov The development of a high-affinity fluorescent probe based on the methylandrostenediol scaffold would be a valuable tool for:

Visualizing Androgen Receptor Dynamics: Such a probe would allow for the real-time imaging of androgen receptor localization and trafficking within living cells.

High-Throughput Screening: A fluorescent ligand could be used in fluorescence polarization or other high-throughput screening assays to identify new molecules that bind to the androgen receptor.

The synthesis of such probes would likely involve the chemical modification of the methylandrostenediol molecule to attach a fluorophore without significantly compromising its binding affinity for the androgen receptor. nih.gov The success of this approach would provide researchers with a powerful tool to investigate the intricate details of androgen receptor signaling. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.